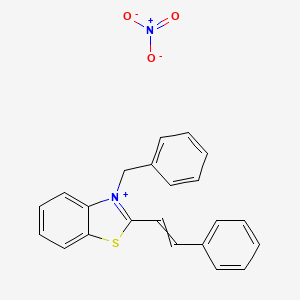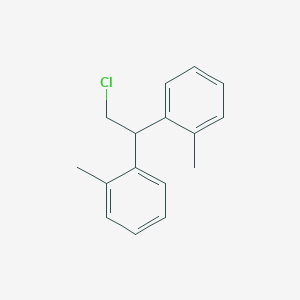
3-(4-Hydroxy-3-methoxyphenyl)-N-propylprop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Hydroxy-3-methoxyphenyl)-N-propylprop-2-enamide is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a hydroxy group, a methoxy group, and a propylprop-2-enamide moiety, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Hydroxy-3-methoxyphenyl)-N-propylprop-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-hydroxy-3-methoxybenzaldehyde and propylamine.
Condensation Reaction: The first step involves a condensation reaction between 4-hydroxy-3-methoxybenzaldehyde and propylamine to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.
Amidation: The final step involves the amidation of the amine with acryloyl chloride to produce this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Common techniques include continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(4-Hydroxy-3-methoxyphenyl)-N-propylprop-2-enamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine or alcohol.
Substitution: The methoxy group can undergo nucleophilic substitution reactions.
Addition: The double bond in the prop-2-enamide moiety can participate in addition reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) and alkoxide ions (RO-) are used for substitution reactions.
Addition: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas (H2) are used for addition reactions.
Major Products
The major products formed from these reactions include ketones, aldehydes, amines, alcohols, and substituted derivatives of the original compound.
Scientific Research Applications
3-(4-Hydroxy-3-methoxyphenyl)-N-propylprop-2-enamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases and conditions.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(4-Hydroxy-3-methoxyphenyl)-N-propylprop-2-enamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity and function.
Pathways: It can influence various biochemical pathways, including those involved in oxidative stress, inflammation, and cell signaling.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-3-methoxycinnamic acid (Ferulic Acid): Known for its antioxidant properties.
3-(4-Hydroxy-3-methoxyphenyl)propionic acid (Dihydroferulic Acid): A metabolite of ferulic acid with similar biological activities.
4-Hydroxy-3-methoxyphenylacetic acid: Another related compound with potential therapeutic applications.
Uniqueness
3-(4-Hydroxy-3-methoxyphenyl)-N-propylprop-2-enamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of hydroxy, methoxy, and propylprop-2-enamide groups makes it a versatile compound for various applications.
Properties
CAS No. |
113900-08-6 |
|---|---|
Molecular Formula |
C13H17NO3 |
Molecular Weight |
235.28 g/mol |
IUPAC Name |
3-(4-hydroxy-3-methoxyphenyl)-N-propylprop-2-enamide |
InChI |
InChI=1S/C13H17NO3/c1-3-8-14-13(16)7-5-10-4-6-11(15)12(9-10)17-2/h4-7,9,15H,3,8H2,1-2H3,(H,14,16) |
InChI Key |
HQVFZAGSIYVIOH-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)C=CC1=CC(=C(C=C1)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


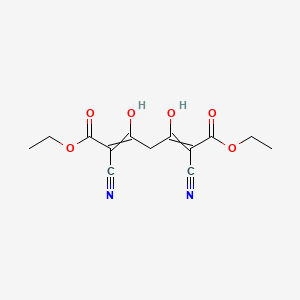
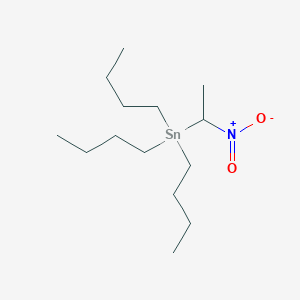
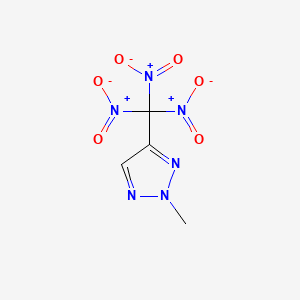
![3,3,5,5-Tetramethyl-1-{2-[(propan-2-yl)amino]ethyl}piperazin-2-one](/img/structure/B14312885.png)
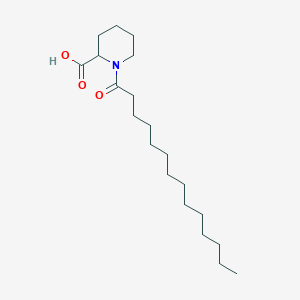
silane](/img/structure/B14312892.png)
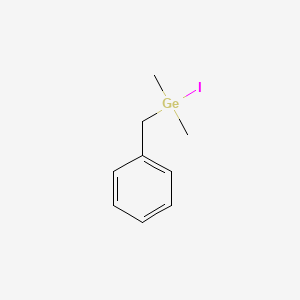

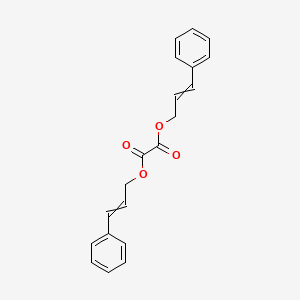
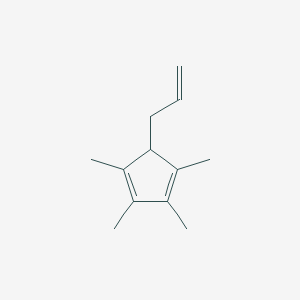
![tert-Butyl(dimethyl)[(1-phenylpropan-2-yl)oxy]silane](/img/structure/B14312915.png)

